molecular formula C12H11NO B1596960 (3-pyridin-3-ylphenyl)methanol CAS No. 85553-54-4

(3-pyridin-3-ylphenyl)methanol

Cat. No.: B1596960
CAS No.: 85553-54-4
M. Wt: 185.22 g/mol
InChI Key: TVEWOWFVTBBHDA-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique chemical and biological properties.

Scientific Research Applications

(3-pyridin-3-ylphenyl)methanol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-pyridin-3-ylphenyl)methanol typically involves the reaction of 3-bromopyridine with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:

    Step 1: Reaction of 3-bromopyridine with phenylmagnesium bromide in anhydrous ether at low temperatures.

    Step 2: Reduction of the resulting intermediate with lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3-pyridin-3-ylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: 3-pyridylphenyl ketone.

    Reduction: 3-pyridylphenylamine.

    Substitution: Various substituted pyridylphenylmethanol derivatives.

Mechanism of Action

The mechanism of action of (3-pyridin-3-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-Pyridylmethanol: Similar structure but lacks the phenyl group.

    Phenylmethanol: Similar structure but lacks the pyridine ring.

    3-Pyridylphenylamine: Similar structure but contains an amine group instead of a hydroxyl group.

Uniqueness: (3-pyridin-3-ylphenyl)methanol is unique due to the presence of both a pyridine ring and a phenyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields and industrial processes.

Properties

IUPAC Name

(3-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEWOWFVTBBHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383796
Record name [3-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85553-54-4
Record name [3-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 mL recovery flask was added 3-(3-pyridyl)-benzoic acid 45 (2.00 g, 10.0 mmol, 1.0 eq.) and THF (20 mL). The resulting suspension is stirred. BH3 (1.0 M in THF, 15 mL, 15 mmol, 1.5 eq.) was added the resulting mixture was refluxed overnight. Incomplete reduction was observed by LC/MS. Additional BH3 (10 mL) was added and the mixture was refluxed for an additional 6 h. LC/MS indicates complete reduction of the benzoic acid. The reaction mixture was concentrated and diluted with EtOAc. The organic layer was washed with a succession of water, HCl, brine. The combined aqueous layers were extracted with EtOAc. The organic phases were dried over anhydrous Na2SO4, filtered, and concentrated to give a clear oil. The crude material was purified via flash chromatography (40% to 60% EtOAc/Hex) to give a white solid (995 mg, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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